molecular formula C9H5F8N B11759021 4-Pentafluoroethyl-3-trifluoromethylphenylamine

4-Pentafluoroethyl-3-trifluoromethylphenylamine

Cat. No.: B11759021
M. Wt: 279.13 g/mol
InChI Key: MJYACQUAXCNLIL-UHFFFAOYSA-N
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Description

4-Pentafluoroethyl-3-trifluoromethylphenylamine is a fluorinated aromatic amine compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor is reacted with pentafluoroethyl and trifluoromethyl reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Pentafluoroethyl-3-trifluoromethylphenylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Pentafluoroethyl-3-trifluoromethylphenylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Pentafluoroethyl-3-trifluoromethylphenylamine involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-Trifluoromethylphenylamine: Lacks the pentafluoroethyl group, making it less fluorinated.

    3-Pentafluoroethylphenylamine: Lacks the trifluoromethyl group, resulting in different chemical properties.

    4-Pentafluoroethyl-3-methylphenylamine: Contains a methyl group instead of a trifluoromethyl group.

Uniqueness

4-Pentafluoroethyl-3-trifluoromethylphenylamine is unique due to the presence of both pentafluoroethyl and trifluoromethyl groups, which confer distinct chemical and physical properties. These properties include increased lipophilicity, enhanced metabolic stability, and potential for specific interactions with biological targets .

Properties

Molecular Formula

C9H5F8N

Molecular Weight

279.13 g/mol

IUPAC Name

4-(1,1,2,2,2-pentafluoroethyl)-3-(trifluoromethyl)aniline

InChI

InChI=1S/C9H5F8N/c10-7(11,9(15,16)17)5-2-1-4(18)3-6(5)8(12,13)14/h1-3H,18H2

InChI Key

MJYACQUAXCNLIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)C(F)(F)F)C(C(F)(F)F)(F)F

Origin of Product

United States

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